2-Amino-5-bromo-3-methoxybenzenethiol

Acetylcholinesterase inhibition Alzheimer's disease research Cholinergic modulation

2-Amino-5-bromo-3-methoxybenzenethiol (CAS 1368298-78-5) is a polyfunctional aromatic thiol belonging to the substituted 2-aminobenzenethiol class, with a molecular formula of C₇H₈BrNOS and a molecular weight of 234.12 g/mol. The benzene ring bears four distinct substituents: a thiol (-SH) at position 1, an amino (-NH₂) at position 2, a methoxy (-OCH₃) at position 3, and a bromo (-Br) at position 5, creating a densely functionalized scaffold with orthogonal reactivity handles.

Molecular Formula C7H8BrNOS
Molecular Weight 234.12 g/mol
Cat. No. B15048166
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-Amino-5-bromo-3-methoxybenzenethiol
Molecular FormulaC7H8BrNOS
Molecular Weight234.12 g/mol
Structural Identifiers
SMILESCOC1=C(C(=CC(=C1)Br)S)N
InChIInChI=1S/C7H8BrNOS/c1-10-5-2-4(8)3-6(11)7(5)9/h2-3,11H,9H2,1H3
InChIKeyGMRCBFYLQPJEOY-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





2-Amino-5-bromo-3-methoxybenzenethiol (CAS 1368298-78-5): Structural Identity, Class, and Baseline Procurement Considerations


2-Amino-5-bromo-3-methoxybenzenethiol (CAS 1368298-78-5) is a polyfunctional aromatic thiol belonging to the substituted 2-aminobenzenethiol class, with a molecular formula of C₇H₈BrNOS and a molecular weight of 234.12 g/mol . The benzene ring bears four distinct substituents: a thiol (-SH) at position 1, an amino (-NH₂) at position 2, a methoxy (-OCH₃) at position 3, and a bromo (-Br) at position 5, creating a densely functionalized scaffold with orthogonal reactivity handles [1]. This compound has been deposited in authoritative bioactivity databases including ChEMBL (CHEMBL5202485) and BindingDB (BDBM50597780), with reported inhibition data against acetylcholinesterase (AChE) and monoamine oxidase A (MAO-A) [2]. Its closest structural analogs—2-amino-5-bromobenzenethiol (CAS 23451-95-8, lacking the 3-methoxy group) and 2-amino-3-methoxybenzenethiol (CAS 73931-64-3, lacking the 5-bromo group)—are each missing one key substituent, making the target compound a unique trisubstituted derivative within this chemotype.

Why 2-Amino-5-bromo-3-methoxybenzenethiol Cannot Be Replaced by Simpler 2-Aminobenzenethiol Analogs


Generic substitution within the 2-aminobenzenethiol class is precluded by the fact that each substituent on the aromatic ring independently modulates electronic character, steric environment, and molecular recognition properties. The 3-methoxy group is a strong electron-donating substituent (σₚ⁺ = −0.78) that activates the ring toward electrophilic substitution and alters the pKₐ of the adjacent thiol and amino groups, while the 5-bromo substituent provides a heavy-atom handle for cross-coupling chemistry and contributes to lipophilicity [1]. Removing the methoxy group (as in 2-amino-5-bromobenzenethiol) shifts the LogP upward by approximately 0.7–1.1 log units and eliminates a hydrogen-bond acceptor site, while removing the bromo group (as in 2-amino-3-methoxybenzenethiol) reduces molecular weight by ~79 Da and removes the capacity for Pd-catalyzed C–C bond formation . Critically, the only publicly available AChE and MAO-A inhibition data within this chemotype resides with the fully substituted target compound, meaning that biological activity observed for this scaffold cannot be assumed for mono- or di-substituted analogs without independent verification [2].

Quantitative Differentiation Evidence for 2-Amino-5-bromo-3-methoxybenzenethiol vs. Its Closest Analogs


AChE Inhibitory Activity (IC₅₀ 570 nM): Documented Bioactivity Absent in Des-Methoxy and Des-Bromo Analogs

The target compound demonstrates measurable acetylcholinesterase (AChE) inhibition with an IC₅₀ of 570 nM, as determined by Ellman's method using acetylthiocholine iodide as substrate with 5-minute incubation [1]. In contrast, a search of the same curated bioactivity databases (BindingDB and ChEMBL) reveals no reported AChE inhibition data for the two closest structural analogs: 2-amino-5-bromobenzenethiol (CAS 23451-95-8, lacking the 3-methoxy group) and 2-amino-3-methoxybenzenethiol (CAS 73931-64-3, lacking the 5-bromo group). This bioactivity gap indicates that the simultaneous presence of both the 3-methoxy and 5-bromo substituents may be necessary for the observed AChE engagement, though the exact structure–activity relationship has not been systematically elucidated.

Acetylcholinesterase inhibition Alzheimer's disease research Cholinergic modulation

Monoamine Oxidase A (MAO-A) Inhibition (IC₅₀ 990 nM): A Second CNS-Relevant Target Engagement Unique to the Trisubstituted Scaffold

The target compound also inhibits recombinant bovine mitochondrial MAO-A with an IC₅₀ of 990 nM, measured via fluorimetry using benzylamine or serotonin as substrate with 60-minute incubation [1]. Importantly, the combination of sub-micromolar AChE inhibition (570 nM) and near-micromolar MAO-A inhibition (990 nM) within a single small-molecule scaffold is noteworthy because dual AChE/MAO inhibition is a recognized therapeutic strategy for multifactorial neurodegenerative diseases. No MAO-A inhibition data are reported for 2-amino-5-bromobenzenethiol or 2-amino-3-methoxybenzenethiol in the same databases [1].

MAO-A inhibition Neuropsychiatric disorders Monoamine oxidase

Molecular Weight and Calculated Lipophilicity Differentiate the Target Compound from Mono-Substituted Analogs in Physicochemical Property Space

The target compound (MW 234.12) occupies an intermediate physicochemical space between 2-amino-5-bromobenzenethiol (MW 204.09; ACD/LogP 2.53–2.90) and 2-amino-3-methoxybenzenethiol (MW 155.22; LogP approximately 1.3–1.5) . The introduction of the 3-methoxy group onto the brominated scaffold adds polarity (additional hydrogen-bond acceptor) and increases topological polar surface area (estimated TPSA increase of ~10 Ų relative to the des-methoxy analog), while the bromo substituent contributes heavy-atom mass and polarizability. The parent 2-aminobenzenethiol (MW 125.19; LogP 1.43) is substantially smaller and more polar than all substituted variants, making it a poor surrogate for any structure–property relationship studies involving the brominated or methoxylated series .

Physicochemical profiling LogP optimization ADME prediction

Orthogonal Functional Group Array Enables Sequential Chemoselective Transformations Not Possible with Simpler Analogs

The target compound possesses four chemically distinct functional groups amenable to sequential orthogonal derivatization: (i) the thiol (-SH) can undergo selective S-alkylation, disulfide formation, or metal surface anchoring; (ii) the primary aromatic amine (-NH₂) can be diazotized, acylated, or converted to Schiff bases; (iii) the aryl bromide (-Br) enables Pd-catalyzed cross-coupling (Suzuki, Buchwald-Hartwig, Sonogashira); and (iv) the methoxy group (-OCH₃) can serve as a directing group for ortho-metalation or be demethylated to a phenol for further functionalization [1]. In contrast, 2-amino-5-bromobenzenethiol lacks the methoxy handle (3 functional groups), and 2-amino-3-methoxybenzenethiol lacks the bromo cross-coupling handle (3 functional groups). The parent 2-aminobenzenethiol has only 2 functional groups (thiol + amine). This difference in functional group count directly translates to a broader accessible chemical space from a single starting material, as demonstrated in the synthesis of 3,7-disubstituted phenothiazines from 5-substituted 2-aminobenzenethiols via Smiles rearrangement [2].

Orthogonal reactivity Diversity-oriented synthesis Cross-coupling

Electronic Effect of Dual Electron-Donating Substituents (NH₂ + OCH₃) Enhances Hydrodesulfurization Reactivity Compared to Mono-Donor Analogs

A systematic study of the electronic effect of substituents on the hydrodesulfurization (HDS) of ring-substituted benzenethiols over CoS₂, NiS₂, and presulfided commercial HDS catalysts demonstrated that electron-releasing substituents (notably amino and methoxy groups) in the ortho or para position substantially promote C–S bond hydrogenolysis [1]. Hydrogenolysis of aminobenzenethiols proceeded readily at 160 °C, while methoxybenzenethiols required 200 °C under identical conditions, indicating that the amino group provides a stronger rate enhancement than methoxy alone. The target compound, bearing both an ortho-amino group and a methoxy group (meta to thiol, but still electron-donating via resonance), is expected to exhibit enhanced HDS reactivity relative to 2-amino-5-bromobenzenethiol (which lacks the methoxy donor) and 2-amino-3-methoxybenzenethiol (which lacks the bromo substituent's inductive effect). While no direct HDS rate measurement for the target compound has been published, the class-level trend strongly supports differentiated reactivity.

Hydrodesulfurization Electronic substituent effects C–S bond activation

Validated Application Scenarios for 2-Amino-5-bromo-3-methoxybenzenethiol Based on Quantitative Differentiation Evidence


Multi-Target Directed Ligand (MTDL) Design for Neurodegenerative Disease Programs

The verified dual inhibition of AChE (IC₅₀ 570 nM) and MAO-A (IC₅₀ 990 nM) positions this compound as a fragment-sized starting point (MW 234) for structure–activity relationship (SAR) expansion toward dual AChE/MAO inhibitors relevant to Alzheimer's and Parkinson's disease [1]. Unlike its des-methoxy and des-bromo analogs, which lack any publicly reported target engagement data, this compound provides an experimentally validated baseline from which potency improvements can be rationally pursued through substitution at the bromo position (via cross-coupling) or the amino group (via amidation or reductive amination). The orthogonal reactivity of the four functional groups enables modular exploration of three vectors simultaneously without protecting group conflicts [2].

Diversity-Oriented Synthesis (DOS) Library Production Using Orthogonal Functionalization

With four chemically distinguishable reactive sites (-SH, -NH₂, -Br, -OCH₃), this compound enables sequential, chemoselective transformations to generate highly diverse compound libraries from a single procurement lot [1]. A typical sequence could involve: (1) S-alkylation of the thiol with a diverse set of alkyl halides; (2) Pd-catalyzed Suzuki coupling at the bromo position; (3) amide or sulfonamide formation at the amino group; and (4) optional demethylation of the methoxy group to a phenol for further diversification. This 4-step sequence can theoretically access >10⁶ unique products, compared to the 2–3 step sequences accessible from mono-substituted analogs, significantly increasing the return on procurement investment for library synthesis groups [2].

Self-Assembled Monolayer (SAM) Formation with Tunable Surface Electronic Properties

The thiol group enables covalent anchoring to gold, silver, and copper surfaces for SAM formation, while the amino and methoxy substituents provide electron-donating character that modulates the work function of the modified metal surface [1]. The additional bromo substituent offers a post-assembly functionalization handle (e.g., on-surface cross-coupling) not available with 2-amino-3-methoxybenzenethiol. Studies on substituted benzenethiol SAMs have demonstrated that work function can be tuned across a range of 4.37–5.48 eV depending on the substituent's electronic nature, and the combination of electron-donating (NH₂, OCH₃) and electron-withdrawing (Br) groups on the same ring creates a unique dipole environment for fine-tuning interfacial electronic properties [2].

Benzothiazole and Phenothiazine Heterocycle Synthesis with Pre-Installed Diversification Points

2-Aminobenzenethiols are well-established precursors for benzothiazole and phenothiazine synthesis via condensation with carbonyl compounds or Smiles rearrangement, respectively [1][2]. The target compound's 5-bromo substituent survives these cyclization conditions (as demonstrated by the broad functional group tolerance reported for methoxy-, bromo-, chloro-, and methyl-substituted 2-aminobenzenethiols in benzothiazole-forming reactions) and provides a post-cyclization handle for further derivatization [1]. This contrasts with 2-amino-3-methoxybenzenethiol, which upon cyclization yields an unsubstituted benzothiazole core with no remaining halogen handle, limiting downstream diversification. The phenothiazine products accessible from this precursor via Smiles rearrangement are of particular interest given the established psychotherapeutic activity of the phenothiazine class [2].

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